2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid
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Overview
Description
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions. One common method includes the reaction of 2,4-dimethylthiazole with a brominated precursor in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the propanoic acid group.
2,4-Dimethylthiazole: A precursor in the synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid.
Benzothiazole: Contains a fused benzene ring and exhibits different biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-7(13-6(2)10-5)9(3,4)8(11)12/h1-4H3,(H,11,12) |
InChI Key |
UVEZSZDRSAGKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)(C)C(=O)O |
Origin of Product |
United States |
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